6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester
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Overview
Description
6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester typically involves the borylation of 6-(4-tert-Butylphenyl)pyridine. This can be achieved through a halogen-metal exchange reaction followed by the addition of a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions, though these are less common .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester is extensively used in scientific research for:
Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: For the development of organic electronic materials and polymers.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds in cross-coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Pyridinylboronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester is unique due to its specific structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C21H28BNO2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C21H28BNO2/c1-19(2,3)16-13-11-15(12-14-16)17-9-8-10-18(23-17)22-24-20(4,5)21(6,7)25-22/h8-14H,1-7H3 |
InChI Key |
RJIZFGDGBKBNSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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